molecular formula C6H12ClNO B2519826 Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 2230807-06-2

Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B2519826
CAS No.: 2230807-06-2
M. Wt: 149.62
InChI Key: HTTUWXPQGHCWCO-FPKZOZHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,4S,6R)-2-azabicyclo[221]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within its bicyclic structure. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTUWXPQGHCWCO-FPKZOZHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1NC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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